2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide
CAS No.: 1805513-09-0
Cat. No.: VC4337489
Molecular Formula: C9H4Br2F6
Molecular Weight: 385.929
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805513-09-0 |
|---|---|
| Molecular Formula | C9H4Br2F6 |
| Molecular Weight | 385.929 |
| IUPAC Name | 1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2 |
| Standard InChI Key | VFTOPCAGVKAKBV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions, a bromine atom at the 4-position, and a bromomethyl (-CH₂Br) group at the 1-position (benzyl position). This arrangement creates a highly polarized electron-deficient aromatic system, which influences its reactivity in nucleophilic and electrophilic substitutions .
Table 1: Key Physicochemical Properties
The absence of reported melting/boiling points in the literature suggests challenges in purification or decomposition upon heating, common in polyhalogenated aromatics .
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of 2,5-bis(trifluoromethyl)-4-bromobenzyl bromide typically involves multi-step halogenation and functionalization processes:
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Friedel-Crafts Trifluoromethylation: Introduction of trifluoromethyl groups via electrophilic substitution using CF₃-containing reagents like trifluoromethyl copper complexes.
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Bromination: Sequential bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.
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Benzyl Bromide Formation: Conversion of a methyl group to bromomethyl using PBr₃ or HBr/H₂O₂ .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Trifluoromethylation | CF₃Cu, CuI, DMF, 80°C | 60-70% | >90% |
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85% | 95% |
| Benzyl Bromidation | PBr₃, reflux, 12h | 75% | 97% |
Commercial suppliers such as MolCore BioPharmatech and Apollo Scientific offer the compound with purities ≥95%, validated by HPLC and NMR .
Reactivity and Functionalization
Nucleophilic Substitution
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The compound serves as a precursor to trifluoromethylated active pharmaceutical ingredients (APIs). Its derivatives are explored as kinase inhibitors and antiviral agents due to the metabolic stability imparted by CF₃ groups .
Fluorinated Polymers
Incorporation into polymers enhances thermal stability and chemical resistance. For example, copolymerization with tetrafluoroethylene yields materials for high-performance coatings.
| Parameter | Value |
|---|---|
| Flash Point | Not determined |
| LD50 (Oral, Rat) | Not available |
| Protective Equipment | Gloves, goggles, fume hood |
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for chiral drug synthesis.
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Environmental Impact Studies: Assessing biodegradation and bioaccumulation potential due to PFAS-like properties.
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Advanced Material Applications: Exploring use in organic electronics and battery electrolytes .
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